molecular formula C26H34N6O6S B180163 Napsagatran CAS No. 154397-77-0

Napsagatran

Cat. No. B180163
M. Wt: 558.7 g/mol
InChI Key: BYDKEYCXCIVOOV-JTSKRJEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Napsagatran, also known as RO 466240, is a reversible and highly selective thrombin inhibitor . It was in development with Roche for use in myocardial infarction and thrombosis . Napsagatran efficiently inhibits and delays thrombin generation in human coagulating plasma .


Synthesis Analysis

A general synthesis of this entire class of thrombin inhibitors has been published . An alternative synthesis for the preparation of napsagatran is outlined in Scheme 21319301a .


Molecular Structure Analysis

The molecular structure of Napsagatran can be analyzed using software like PyMol . A protein named ‘thrombin’ which forms a complex with “Napsagatran” ligand molecule, has been downloaded from the protein data bank .


Physical And Chemical Properties Analysis

Napsagatran has a molecular formula of C26H36N6O7S and a molecular weight of 576.67 . It is used for research purposes only, not for human or veterinary use .

Relevant Papers

  • "Interspecies Pharmacokinetic Comparisons and Allometric Scaling of Napsagatran, a Low Molecular Weight Thrombin Inhibitor"
  • "Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor"
  • "The effect of warfarin on the pharmacokinetics and …"

Scientific Research Applications

Pharmacokinetics and Mechanistic Modeling

Napsagatran's applications in scientific research primarily involve its pharmacokinetics and mechanistic modeling. In a study by Poirier et al. (2009), a mechanistic model was applied to quantitatively derive kinetic parameters from in vitro hepatic uptake transport data of napsagatran. This study utilized a physiologically based pharmacokinetic (PBPK) model to simulate in vivo elimination, highlighting the drug's hepatic uptake and biliary excretion processes (Poirier et al., 2009).

Pharmacodynamic Interactions

The effect of warfarin on napsagatran's pharmacokinetics and pharmacodynamics was studied by Faaij et al. (2001). This research indicated that while warfarin does not significantly influence napsagatran's pharmacokinetics, it markedly affects its pharmacodynamics, particularly in coagulation parameters such as activated partial thromboplastin time (APTT) and prothrombin time (PT) (Faaij et al., 2001).

Anticoagulant/Antithrombotic Drugs Class

Napsagatran is part of a new class of anticoagulant/antithrombotic drugs, specifically small-molecule direct thrombin inhibitors. Hauptmann (2001) described this class as pharmacokinetically characterized by rapid hepato-biliary clearance and short half-lives, necessitating intravenous infusion for administration (Hauptmann, 2001).

Direct Thrombin Inhibitors

Bounameaux (2008) reviewed direct thrombin inhibitors, including napsagatran. The study noted that development of napsagatran has ceased, but it provided insights into the broader context of this category of drugs and their clinical applications, especially in treating conditions like heparin-induced thrombocytopenia (HIT) and in percutaneous coronary interventions (PCI) (Bounameaux, 2008).

In Vivo Biliary Drug Clearance

Lundquist et al. (2014) studied the prediction of in vivo rat biliary drug clearance from in vitro hepatocyte efflux models, using napsagatran as a model compound. This research offered insights into how in vitro data can be used to predict in vivo outcomes, emphasizing the role of hepatocytes in drug clearance and metabolism (Lundquist et al., 2014).

properties

IUPAC Name

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O6S/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35)/t17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDKEYCXCIVOOV-JTSKRJEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873338
Record name Napsagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Napsagatran

CAS RN

154397-77-0
Record name Napsagatran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154397770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Napsagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPSAGATRAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84K87A0AJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Napsagatran
Reactant of Route 2
Napsagatran
Reactant of Route 3
Napsagatran
Reactant of Route 4
Napsagatran
Reactant of Route 5
Napsagatran
Reactant of Route 6
Reactant of Route 6
Napsagatran

Citations

For This Compound
375
Citations
A Poirier, C Funk, JM Scherrmann… - Molecular …, 2009 - ACS Publications
… Fexofenadine and napsagatran, both BDDCS class 3 drugs, … For napsagatran hepatic uptake, no passive diffusion and no … No accumulation was observed for napsagatran where …
Number of citations: 72 pubs.acs.org
T Lavé, R Portmann, G Schenker… - Journal of pharmacy …, 1999 - Wiley Online Library
… the pharmacokinetics of napsagatran have been assessed … Napsagatran is actively excreted into the bile and urine of the … To the best of our knowledge napsagatran is the first biliary …
Number of citations: 67 onlinelibrary.wiley.com
H Bounameaux, H Ehringer, J Hulting… - Thrombosis and …, 1997 - thieme-connect.com
… infusion of different doses of napsagatran (Ro 46-6240, … The aim of the study was to select the napsagatran dose with … either 5 mg/h of napsagatran or unfractionated heparin. In …
Number of citations: 37 www.thieme-connect.com
RA Faaij, JMT van Griensven, RC Schoemaker… - European journal of …, 2001 - Springer
… for measurement of plasma levels of napsagatran, activated partial thromboplastin time … of napsagatran were not significantly influenced by co-administration of warfarin. Napsagatran …
Number of citations: 15 link.springer.com
H Bounameaux, H Ehringer, A Gast… - Thrombosis and …, 1999 - thieme-connect.com
… napsagatran groups but not in the UFH group, whilst F 1+2 went back to the baseline levels in the napsagatran… suggest that direct thrombin inhibition with napsagatran at 9 mg/h is more …
Number of citations: 13 www.thieme-connect.com
S Roux, T Tschopp, HR Baumgartner - Journal of Pharmacology and …, 1996 - ASPET
Napsagatran, a new synthetic direct thrombin inhibitor, was compared with heparin in a canine model of coronary thrombosis and concomitantly in an ex vivo perfusion chamber model. …
Number of citations: 19 jpet.aspetjournals.org
J Himber, D Kirchhofer, M Riederer… - Thrombosis and …, 1997 - thieme-connect.com
… Heparin is a weak inhibitor of clot-bound thrombin (38) in comparison to direct thrombin inhibitors such as napsagatran (39). Therefore, the better efficacy of napsagatran in our …
Number of citations: 94 www.thieme-connect.com
J Himber, C Wohlgensinger, S Roux, LA Damico… - Journal of Thrombosis …, 2003 - Elsevier
… The effect of an inhibitory monoclonal antirabbit TF antibody (AP-1) or Napsagatran, a … to the effect observed with the thrombin inhibitor napsagatran suggesting that in this animal model …
Number of citations: 111 www.sciencedirect.com
TB Tschopp - Drugs of the Future, 1995 - [Barcelona, Spain sn]
Number of citations: 9
H Bounameaux, H Ehringer, J Hulfing - The Advent trial. Thromb Haemost, 1997
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.